Cas no 18463-85-9 (Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl-)

Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl- structure
18463-85-9 structure
Product Name:Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl-
CAS No:18463-85-9
MF:C15H14N4S
MW:282.363461017609
CID:143335
PubChem ID:29080
Update Time:2025-04-19

Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-[2-(6-benzothiazolyl)diazenyl]-N,N-dimethyl-
    • N,N-dimethyl-4-(6-benzothiazolylazo)aniline
    • 4-[(E)-1,3-benzothiazol-6-yldiazenyl]-N,N-dimethylaniline
    • 6-(PARA-DIMETHYLAMINOPHENYLAZO)-BENZOTHIAZOLE
    • 6-DIMETHYLAMINOPHENYLAZOBENZOTHIAZOLE
    • BT-6
    • 6-[4-(Dimethylamino)phenylazo]benzothiazole
    • 6-[(p-Dimethylaminophenyl)azo]benzothiazole
    • N,N-dimethyl-p-(6-benzothiazolylazo)aniline
    • BRN 5389277
    • 6-((p-(Dimethylamino)phenyl)azo)benzothiazole
    • 4-(6-Benzothiazolylazo)-N,N-dimethylbenzenamine
    • CCRIS 4064
    • BENZOTHIAZOLE, 6-((p-(DIMETHYLAMINO)PHENYL)AZO)-
    • BT 6
    • 6-(p-Dimethlaminophenylazo)benzothiazole
    • N,N-Dimethyl-4(6'-benzthiazolylazo)aniline
    • 6-(4-dimethylaminophenylazobenzothiazole)
    • 4-(1,3-benzothiazol-6-yldiazenyl)-N,N-dimethylaniline
    • DTXSID0075314
    • 6-Dimethylaminophenylazobenzthiazole
    • 6-(p-dimethylaminophenylazo)-benzothiazole
    • N,N-Dimethyl-p-(6-benzthiazolylazo)aniline
    • 18463-85-9
    • Benzenamine, 4-(6-benzothiazolylazo)-N,N-dimethyl-
    • Inchi: 1S/C15H14N4S/c1-19(2)13-6-3-11(4-7-13)17-18-12-5-8-14-15(9-12)20-10-16-14/h3-10H,1-2H3/b18-17+
    • InChI Key: RRPLFUWADFBRTK-ISLYRVAYSA-N
    • SMILES: S1C=NC2C=CC(=CC1=2)/N=N/C1C=CC(=CC=1)N(C)C

Computed Properties

  • Exact Mass: 282.093917
  • Monoisotopic Mass: 282.093917
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.1
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.2493 (rough estimate)
  • Boiling Point: 467.6°C at 760 mmHg
  • Flash Point: 236.6°C
  • Refractive Index: 1.5700 (estimate)
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